molecular formula C13H23FN2O2 B11856841 Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B11856841
M. Wt: 258.33 g/mol
InChI Key: WQLGBKJMAKOCCG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H23FN2O2. It is a derivative of azetidine and pyrrolidine, featuring a fluoromethyl group and a tert-butyl ester. This compound is of interest in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoromethyl alcohols or acids, while reduction can lead to fully saturated azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is studied for its interactions with various biological targets. It can serve as a probe to investigate the function of specific enzymes or receptors, particularly those involved in neurotransmission and signal transduction .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting central nervous system disorders, such as depression and anxiety .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of new pesticides and polymers .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and pyrrolidine rings, along with a fluoromethyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 3-[4-(fluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)11-6-15-5-9(11)4-14/h9-11,15H,4-8H2,1-3H3

InChI Key

WQLGBKJMAKOCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCC2CF

Origin of Product

United States

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